QM385

Sepiapterin reductase Enzyme inhibition IC50

Substituting QM385 with sulfasalazine or SPRi3 introduces 20- to 120-fold potency loss and off-target effects on related reductases absent in QM385. QM385 (CAS 2093421-02-2) eliminates this variability as a highly selective, orally bioavailable SPR inhibitor. • 1.49 nM SPR IC50-20-120× more potent than sulfasalazine (31-180 nM) and SPRi3 (53-74 nM) • Orally bioavailable-enables sustained systemic exposure via oral gavage in rodent models • Selectively suppresses BH4 production in human PBMCs (IC50 74 nM); no off-target reductase activity • Validated in OVA-induced and HDM airway allergic inflammation models

Molecular Formula C17H18F3N7O2
Molecular Weight 409.4 g/mol
Cat. No. B2607218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQM385
Molecular FormulaC17H18F3N7O2
Molecular Weight409.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28)
InChIKeyGPMQVMCLRRPIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

QM385: A High-Potency Sepiapterin Reductase Inhibitor


The compound 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, designated QM385 (CAS 2093421-02-2), is a synthetic small molecule belonging to the pyrrolo[2,1-f][1,2,4]triazin-4-one class . It functions as a potent, orally bioavailable inhibitor of sepiapterin reductase (SPR), a key enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway . QM385 has been characterized for its ability to suppress BH4 production and thereby inhibit T-cell proliferation, positioning it as a specialized chemical probe for immunology and autoimmune disease research .

Why QM385 Cannot Be Replaced by Common SPR Inhibitors


Substituting QM385 with other sepiapterin reductase (SPR) inhibitors such as sulfasalazine or SPRi3 introduces substantial experimental variability due to critical differences in potency, selectivity, and pharmacokinetic properties. While sulfa drugs exhibit noncompetitive SPR inhibition, their IC50 values (31–180 nM) are 20- to 120-fold higher than QM385 (1.49 nM) [1]. The structurally distinct SPRi3, though also a potent SPR inhibitor, shows an IC50 of 53–74 nM, approximately 35- to 50-fold weaker, and additionally demonstrates off-target effects on related reductases not observed with QM385 . Furthermore, QM385 is characterized by good oral bioavailability, a property not consistently established for other SPR inhibitors, which directly impacts in vivo experimental design and translational relevance . These quantitative and qualitative disparities preclude simple interchangeability; procurement decisions must be guided by the specific experimental requirements for potency, selectivity, and in vivo utility.

Quantitative Evidence for Scientific Selection


Superior SPR Enzyme Inhibition Potency

QM385 demonstrates an IC50 of 1.49 nM against sepiapterin reductase (SPR) . This is significantly more potent than the most active sulfa drugs, which exhibit IC50 values ranging from 31 to 180 nM [1], and also surpasses the potency of SPRi3, another widely used SPR inhibitor with an IC50 of 53–74 nM .

Sepiapterin reductase Enzyme inhibition IC50

Enhanced Cellular Potency in Immune Cells

QM385 inhibits BH4 production in stimulated human peripheral blood mononuclear cells (PBMCs) with an IC50 of 74 nM . In contrast, SPRi3, while inhibiting SPR, requires a much higher concentration (5.2 μM) to achieve a comparable reduction in biopterin levels in a cell-based assay, indicating a substantial difference in cellular efficacy .

T-cell proliferation BH4 inhibition Cellular IC50

Improved Selectivity Profile

QM385 is reported to be structurally distinct from SPRi3 and does not inhibit a panel of physiologically important targets or closely related reductases . This contrasts with SPRi3, for which such broad selectivity data is not prominently highlighted, suggesting QM385 may offer a cleaner pharmacological profile for pathway-specific interrogation.

Selectivity Off-target Reductase

Recommended Research Applications


Autoimmune Disease Models

Given its 1.49 nM IC50 against SPR , QM385 is ideal for studies requiring potent and specific inhibition of the BH4 pathway in vitro and in vivo. Its efficacy in reducing inflammatory T cells in ovalbumin-induced and house dust mite (HDM) airway allergic inflammation models supports its use in preclinical autoimmune and allergy research, such as asthma, colitis, and rheumatoid arthritis.

T-Cell Proliferation and Function Assays

QM385 effectively suppresses human CD4+ T-cell proliferation at low doses by inhibiting BH4 production (IC50 of 74 nM in PBMCs) . This makes it a preferred tool for immunologists investigating the role of metabolic checkpoints, like the BH4 pathway, in T-cell activation, differentiation, and effector function.

In Vivo Oral Dosing Studies

The compound's reported good oral bioavailability enables convenient and sustained systemic exposure in rodent models. Researchers can utilize oral gavage administration to study the long-term effects of SPR inhibition on chronic inflammatory diseases, reducing the need for parenteral injections and more closely mimicking potential therapeutic regimens.

Cancer Immunometabolism Research

As BH4 metabolism has been linked to T-cell function in cancer [1], QM385 serves as a high-quality chemical probe to dissect the role of SPR and BH4 in the tumor microenvironment. Its high potency and selectivity are critical for teasing apart the specific contributions of this pathway from other metabolic perturbations in cancer cells and tumor-infiltrating lymphocytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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